Tramadol hydrochloride

Description

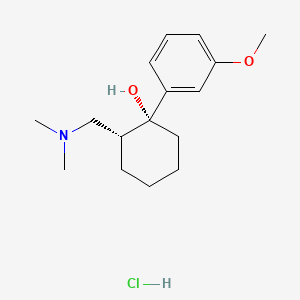

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 |

Source

|

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 |

Source

|

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoisomerism of Tramadol and Its Profound Impact on Analgesic Potency

Abstract

Tramadol, a widely prescribed centrally acting analgesic, presents a classic case study in the pharmacological significance of stereoisomerism. Marketed as a racemic mixture, its therapeutic efficacy is not derived from a single molecular entity but from a complex, synergistic interplay between its two enantiomers, (+)-tramadol and (-)-tramadol. This technical guide provides an in-depth exploration of the distinct stereochemistry of tramadol, dissects the unique pharmacological profiles of each enantiomer and its primary active metabolite, and elucidates the synergistic mechanism that underpins its potent analgesic effect. We further detail validated experimental protocols for the enantioselective analysis and functional assessment of these stereoisomers, offering a robust framework for researchers and drug development professionals in the field of pain management.

Introduction: The Chirality at the Core of Tramadol's Action

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. A chiral molecule and its non-superimposable mirror image, known as enantiomers, can exhibit widely different affinities for biological receptors and enzymes, leading to distinct therapeutic effects or toxicity profiles. Tramadol hydrochloride is a synthetic 4-phenyl-piperidine analogue of codeine that exemplifies this principle.[1] It is administered as a 1:1 racemic mixture of its (1R,2R) and (1S,2S) stereoisomers, because these two forms possess complementary and synergistic analgesic activities.[2][3] The analgesic action of tramadol is complex, involving both a weak opioid component and a non-opioid mechanism involving the inhibition of monoamine reuptake, akin to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[2][4][5] This dual mechanism is entirely dependent on the unique contributions of each stereoisomer, making a detailed understanding of its stereopharmacology essential for optimizing its clinical use and developing next-generation analgesics.

The Stereochemical Landscape of Tramadol

Tramadol, chemically named 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, possesses two stereogenic centers on its cyclohexane ring.[2] The synthetic process yields a racemate of the (1R,2R)-isomer, known as (+)-tramadol, and the (1S,2S)-isomer, known as (-)-tramadol.[2] These two molecules are mirror images, yet their interactions with the body's biological systems are profoundly different.

Caption: Chemical structures of the (+)- and (-)-enantiomers of tramadol.

Dissecting the Dual Mechanisms: A Tale of Two Enantiomers

The overall analgesic profile of racemic tramadol is a composite of two distinct mechanisms, with each enantiomer playing a specialized role. This division of labor is the key to its efficacy and tolerability.

Opioid Receptor Agonism: The Role of (+)-Tramadol and its Metabolite

Tramadol itself is a relatively weak agonist of the μ-opioid receptor (MOR).[1][4] Its opioid-mediated effects are primarily attributed to its main active metabolite, O-desmethyltramadol (M1), which is formed in the liver by the cytochrome P450 enzyme CYP2D6.[1][6][7] The M1 metabolite has a significantly higher affinity for the MOR than the parent compound.[8][9]

Crucially, this activity is also stereoselective. The (+)-enantiomer of tramadol exhibits a much greater affinity for the MOR compared to the (-)-enantiomer.[2][3] This preference is magnified upon metabolism, where (+)-M1 demonstrates the highest binding affinity and is considered the primary driver of the opioid component of tramadol's analgesia.[8][10] The affinity of (+)-M1 for the human MOR is approximately 200 times that of the parent (+)-tramadol.[2]

| Compound | Receptor Binding Affinity (Ki, nM) at human μ-opioid receptor |

| Morphine | 7.1[11] |

| (±)-Tramadol | 2400[8] - 17000[11] |

| (+)-Tramadol | 15700[11] |

| (-)-Tramadol | 28800[11] |

| (±)-M1 (O-desmethyltramadol) | 3190[11] |

| (+)-M1 | 3.4[8] - 153[11] |

| (-)-M1 | 240[8] - 9680[11] |

| Table 1: Comparative binding affinities of tramadol enantiomers and their M1 metabolites for the μ-opioid receptor. Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[8][11] |

Monoamine Reuptake Inhibition: A Complementary Non-Opioid Pathway

In addition to its opioid activity, tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), which contributes significantly to its analgesic effect by activating descending pain inhibitory pathways in the spinal cord.[1][12] This SNRI activity is neatly partitioned between the two enantiomers:

-

(+)-Tramadol is a potent inhibitor of serotonin reuptake .[1][6][7]

-

(-)-Tramadol is a potent inhibitor of norepinephrine reuptake .[1][6][7][13]

This complementary action ensures that both crucial monoaminergic pathways involved in pain modulation are engaged.

| Compound | Serotonin Transporter (SERT) Ki (µM) | Norepinephrine Transporter (NET) Ki (µM) |

| (+)-Tramadol | 0.53[3] | >100[3] |

| (-)-Tramadol | 3.25[3] | 0.43[3] |

| Table 2: Inhibition constants (Ki) of tramadol enantiomers for serotonin and norepinephrine transporters. Lower Ki values indicate more potent inhibition.[3] |

The Power of Synergy: Why the Racemate Prevails

The clinical decision to market tramadol as a racemate rather than a single enantiomer is grounded in robust pharmacological evidence demonstrating a synergistic interaction.[1][3] The combination of MOR agonism and 5-HT reuptake inhibition from the (+)-enantiomer, coupled with the NE reuptake inhibition from the (-)-enantiomer, produces an analgesic effect that is greater than the simple sum of the individual components.[3][6] This synergy not only enhances analgesic efficacy but also improves the overall tolerability profile, as the different mechanisms can achieve a therapeutic effect at lower individual concentrations, potentially reducing mechanism-specific side effects.[3][6] For instance, while (+)-tramadol is more effective in providing pain relief, it is also associated with a higher incidence of nausea and vomiting.[14] The racemate appears to balance efficacy and safety.[14]

Caption: Synergistic analgesic action of racemic tramadol.

Key Experimental Methodologies

To rigorously investigate the stereoselective pharmacology of tramadol, precise and validated experimental protocols are required. The following sections outline core methodologies for enantiomer separation and potency assessment.

Protocol: Enantioselective Separation by Chiral HPLC

The foundational step for any stereospecific analysis is the physical separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard.

Objective: To separate and quantify (+)-tramadol and (-)-tramadol from a racemic mixture or biological matrix.

Methodology:

-

System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Fluorescence or Mass Spectrometry for higher sensitivity) is required.

-

Chiral Column Selection: Select a suitable CSP. Polysaccharide-based columns like the Lux Cellulose-4 or Chiralpak® series are commonly effective.[15][16][17]

-

Mobile Phase Optimization:

-

For the Lux Cellulose-4 column, an isocratic mobile phase consisting of 0.1% diethylamine in a hexane and ethanol mixture (e.g., 96:4, v/v) at a flow rate of ~0.7 mL/min has proven effective.[15][16]

-

The composition must be optimized to achieve baseline separation (Resolution > 1.5) of the enantiomeric peaks.

-

-

Sample Preparation:

-

Detection and Quantification:

-

Set the fluorescence detector to appropriate excitation and emission wavelengths for tramadol.

-

Alternatively, use a tandem mass spectrometer (LC-MS/MS) in multiple reaction monitoring (MRM) mode for superior selectivity and sensitivity.[17]

-

Quantify each enantiomer by generating a calibration curve using certified reference standards of the pure enantiomers.

-

Caption: Workflow for enantioselective analysis of tramadol via chiral HPLC.

Protocol: In Vivo Analgesic Potency Assessment (Mouse Hot-Plate Test)

The hot-plate test is a standard model for evaluating the efficacy of centrally acting analgesics against thermal pain.

Objective: To determine the median effective dose (ED50) of racemic tramadol and its individual enantiomers.

Methodology:

-

Animal Acclimatization: Acclimate male ICR mice to the laboratory environment for at least 3 days. Allow them to acclimate to the testing room for at least 2 hours before the experiment.

-

Apparatus: Use a commercial hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Latency: Place each mouse on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

-

Drug Administration:

-

Divide mice into groups. One group receives the vehicle control (e.g., saline). Other groups receive varying doses of the test articles ((+)-tramadol, (-)-tramadol, or racemic tramadol) via a specified route (e.g., intraperitoneal, i.p.).

-

-

Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place each mouse back on the hot plate and measure the post-treatment latency.

-

Data Analysis:

-

Convert the data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Plot the %MPE against the log of the dose for each compound.

-

Calculate the ED50 value (the dose that produces 50% of the maximum effect) using probit analysis or non-linear regression.

-

Conclusion and Future Directions

The analgesic efficacy of tramadol is a direct and elegant consequence of its stereochemistry. The racemic mixture functions as a multi-target analgesic, where the (+)-enantiomer provides the crucial μ-opioid receptor agonism (primarily via its M1 metabolite) and serotonin reuptake inhibition, while the (-)-enantiomer contributes potent norepinephrine reuptake inhibition. This complementary and synergistic interaction results in a broad-spectrum analgesic with a favorable efficacy and tolerability profile compared to what could be achieved with either enantiomer alone.

For drug development professionals, the story of tramadol serves as a powerful reminder of the importance of stereoisomerism. It underscores the potential for creating novel therapeutics by rationally combining enantiomers to achieve synergistic effects, thereby enhancing therapeutic windows. Future research may focus on developing biased agonists that selectively activate certain signaling pathways downstream of the μ-opioid receptor or on formulating novel fixed-dose combinations that mimic the synergistic monoamine-opioid profile of tramadol with improved safety and reduced abuse potential. A thorough understanding and application of the principles outlined in this guide are paramount to advancing the science of pain management.

References

-

Wikipedia contributors. (2024). Tramadol. In Wikipedia, The Free Encyclopedia. [Link]

-

Dayer, P., Desmeules, J., & Collart, L. (1997). [Pharmacology of tramadol]. Drugs, 53 Suppl 2, 18–24. [Link]

-

N-S-H. (2023). Pharmacology of Tramadol ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879–923. [Link]

-

Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. The Journal of pharmacology and experimental therapeutics, 260(1), 275–285. [Link]

-

Abafe, O. A., Cláudio, A. R., Marques, C. R., & Simão, V. (2018). HPLC enantioseparation of Tramadol and its metabolites: method validation and application to environmental samples. CORE. [Link]

-

Abafe, O. A., Marques, C. R., & Simão, V. (2018). Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples. Molecules (Basel, Switzerland), 23(10), 2441. [Link]

-

Lai, J., Ma, S. W., Porreca, F., & Raffa, R. B. (1996). Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells. European journal of pharmacology, 316(2-3), 369–372. [Link]

-

Dr. Oracle. (2024). What is the mechanism of action of tramadol? Dr. Oracle. [Link]

-

Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 116–121. [Link]

-

Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, J., Stojanovic, R., & Divac, N. (2010). Chemical structure and dominant pharmacology of each enantiomer of tramadol and desmetramadol. ResearchGate. [Link]

-

Bogdanski, R., Gerbeth, M., Schiessl, A., Bracher, F., & Pischetsrieder, M. (2012). Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 880(1), 140–147. [Link]

-

National Center for Biotechnology Information. (n.d.). Tramadol. PubChem. [Link]

-

Musshoff, F., Madea, B., & Stuber, F. (2007). Enantiomeric Determination of Tramadol and O-Desmethyltramadol by Liquid Chromatography- Mass Spectrometry and Application to Postoperative Patient. Therapeutic Drug Monitoring, 29(6), 756-761. [Link]

-

Le, T., & Le, J. (2012). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 22(9), 687–690. [Link]

-

Beakley, B. D., Kaye, A. M., & Kaye, A. D. (2015). Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. Pain physician, 18(4), 395–400. [Link]

-

Various authors. (n.d.). tramadol. ClinPGx. [Link]

-

Dr. Oracle. (2024). What is the mechanism of action (MOA) of tramadol? Dr. Oracle. [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical Pharmacology of Tramadol. ResearchGate. [Link]

-

Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Turchetto, L. (2017). Single‐run chemo‐ and enantio‐selective high‐performance liquid chromatography separation of tramadol and its principal metabolite on an immobilised‐type chiral stationary phase under normal‐ and reversed‐phase conditions. Chirality, 29(5), 213-220. [Link]

-

Patel, K., & Patel, D. (2021). TRAMADOL AS A SEROTONIN NOREPINEPHRINE REUPTAKE INHIBITOR (SNRI) FOR OSTEOARTHRITIS. International Journal of Creative Research Thoughts (IJCRT), 9(6). [Link]

-

Shouip, H. A. (2015). Tramadol synthesis and mechanism of action. ResearchGate. [Link]

-

Health Sciences. (2024). Tramadol stereoisomers: Significance and symbolism. Health Sciences. [Link]

-

Various authors. (2024). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor. ResearchGate. [Link]

-

De Luca, G. (2021). A call to develop tramadol enantiomer for overcoming the tramadol crisis by reducing addiction. Chirality, 33(10), 633-637. [Link]

-

Halfpenny, D. M., Callado, L. F., Hopwood, S. E., Bamigbade, T. D., Langford, R. M., & Stamford, J. A. (1999). Effects of tramadol stereoisomers on norepinephrine efflux and uptake in the rat locus coeruleus measured by real time voltammetry. British journal of anaesthesia, 83(6), 909–915. [Link]

-

Semantic Scholar. (n.d.). Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. Semantic Scholar. [Link]

-

Grond, S., Meuser, T., Zech, D., Hennig, U., & Lehmann, K. A. (1995). Analgesic efficacy and safety of tramadol enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia. Pain, 62(3), 349–357. [Link]

Sources

- 1. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. ijcrt.org [ijcrt.org]

- 6. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effects of tramadol stereoisomers on norepinephrine efflux and uptake in the rat locus coeruleus measured by real time voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analgesic efficacy and safety of tramadol enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of O-desmethyltramadol in Mu-Opioid Receptor-Mediated Analgesia

Abstract

Tramadol is a widely prescribed centrally acting analgesic, unique for its dual mechanism of action. While the parent compound contributes to pain relief by inhibiting the reuptake of serotonin and norepinephrine, its primary opioid-mediated effects are attributable to its principal active metabolite, O-desmethyltramadol (O-DSMT). This technical guide provides an in-depth examination of the critical role of O-DSMT in mu-opioid receptor (MOR) binding and signal transduction. We will explore the metabolic activation of tramadol, the superior binding affinity and functional efficacy of O-DSMT at the MOR, the downstream signaling cascades, and the profound clinical implications of this metabolic dependency, particularly in the context of pharmacogenetics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology underpinning tramadol's opioid activity.

Introduction: Tramadol as a Prodrug for Opioid Activity

Tramadol occupies a distinct position in the landscape of analgesics. It is administered as a racemic mixture of two enantiomers, both of which, along with their metabolites, contribute to its overall therapeutic effect.[1] The analgesic properties of tramadol arise from two synergistic mechanisms: a non-opioid action involving the inhibition of serotonin and norepinephrine reuptake by the parent drug, and an opioid action mediated primarily through the activation of the µ-opioid receptor (MOR).[1][2]

Crucially, tramadol itself is a weak agonist of the MOR.[1][3] Its clinically significant opioid effects are almost exclusively dependent on its metabolic conversion in the liver to O-desmethyltramadol (O-DSMT), also known as the M1 metabolite.[4][5][6] This metabolite exhibits a dramatically higher affinity and potency for the MOR, establishing tramadol's status as a prodrug for its opioid-mediated analgesia.[2][3][7] Understanding the pharmacology of O-DSMT is therefore fundamental to comprehending the efficacy and variability of tramadol therapy.

Metabolic Activation: The Cytochrome P450 Gateway to Opioid Efficacy

The conversion of tramadol to its pharmacologically active opioid form is a critical step governed by the hepatic cytochrome P450 (CYP) enzyme system.

The O-demethylation Pathway

The primary metabolic pathway responsible for generating O-DSMT is O-demethylation, a reaction catalyzed specifically by the CYP2D6 isoenzyme.[1][2][8] This enzyme removes a methyl group from the methoxyphenyl moiety of the tramadol molecule to produce O-DSMT. While other enzymes like CYP3A4 and CYP2B6 are involved in N-demethylation to form the less active N-desmethyltramadol (M2) metabolite, the CYP2D6-mediated pathway is the rate-limiting step for the drug's opioid effect.[1][4][8]

Caption: Metabolic activation of Tramadol to its primary active metabolite, O-DSMT.

The Clinical Impact of CYP2D6 Polymorphisms

The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity. This genetic variation is a key determinant of a patient's response to tramadol.[8][9][10] Individuals can be categorized based on their CYP2D6 phenotype:

-

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to absent or severely reduced CYP2D6 activity. These individuals convert very little tramadol to O-DSMT and, consequently, experience diminished or no opioid-mediated analgesia.[5][10]

-

Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic activity compared to extensive metabolizers.[11][12]

-

Extensive Metabolizers (EMs): Carry two functional alleles, representing the "normal" metabolic capacity. The majority of the population falls into this category.[10][11]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity. These patients convert tramadol to O-DSMT more rapidly and completely, resulting in higher-than-expected concentrations of the active metabolite. This increases the risk of opioid-related toxicity, including respiratory depression.[5][8]

The prevalence of these phenotypes varies among different ethnic populations.[9][11] For instance, the CYP2D6*10 allele, which leads to reduced enzyme activity, is common in Asian populations, potentially affecting tramadol clearance and efficacy.[6][9][11] This pharmacogenetic variability underscores the necessity of considering a patient's metabolic profile for personalized tramadol therapy.

Mu-Opioid Receptor Binding & Functional Activity of O-DSMT

The profound difference in opioid activity between tramadol and O-DSMT is rooted in their molecular interactions with the mu-opioid receptor (MOR).

Superior Binding Affinity

Binding affinity, quantified by the inhibition constant (Ki), measures how strongly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. O-DSMT displays a dramatically higher affinity for the human MOR compared to its parent compound, tramadol. The affinity of O-DSMT is estimated to be 200 to 300 times greater than that of tramadol.[2][3][7][13] In fact, the binding affinity of the (+)-enantiomer of O-DSMT approaches that of morphine, highlighting its potency.[14]

| Compound | Mu-Opioid Receptor Affinity (Ki) |

| Racemic Tramadol | ~2.4 µM (2400 nM)[1] |

| (+)-O-desmethyltramadol | ~0.0034 µM (3.4 nM) [1][14] |

| Morphine | ~0.62 nM[14] |

| Caption: Comparative binding affinities for the mu-opioid receptor. |

Functional Efficacy: A Potent Agonist

Beyond simply binding, the functional activity of a ligand determines the cellular response. While tramadol itself shows negligible efficacy in activating the MOR, O-DSMT is a potent, full agonist.[3] Studies using in vitro functional assays, such as those measuring Ca2+-activated Cl- currents in Xenopus oocytes expressing human MORs, have confirmed that O-DSMT directly and effectively activates the receptor.[15] The (+)-O-desmethyltramadol enantiomer is primarily responsible for this potent µ-opioid agonism.[16] This high intrinsic activity is exclusively responsible for the opioid effects observed following tramadol administration.[3]

Experimental Protocol: Determining Binding Affinity via Radioligand Assay

The determination of binding affinity (Ki) is a cornerstone of pharmacological characterization. A competitive radioligand binding assay is the standard method for this purpose.

Causality and Experimental Design

The objective is to quantify the affinity of an unlabeled compound (O-DSMT) by measuring its ability to compete with a radiolabeled ligand of known high affinity and specificity for the MOR (e.g., [3H]DAMGO). The principle is that the higher the affinity of O-DSMT, the lower the concentration required to displace 50% of the bound radioligand (this value is the IC50). This IC50 is then mathematically converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[17]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

-

Receptor Preparation: Homogenize cells or tissues known to express a high density of MOR (e.g., CHO cells stably transfected with the human MOR gene) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, add a constant amount of the cell membrane preparation.

-

Total Binding: To one set of tubes, add a fixed concentration of the radioligand (e.g., 0.5 nM [3H]DAMGO).[18]

-

Non-Specific Binding (NSB): To another set of tubes, add the radioligand plus a high concentration of a non-labeled, potent opioid antagonist (e.g., 10 µM Naloxone) to saturate all specific receptor sites.[18] Any remaining radioactivity detected will be non-specific.

-

Competitive Binding: To the remaining tubes, add the radioligand and serially diluted concentrations of the test compound (O-DSMT).

-

Incubation: Incubate all tubes, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[18]

-

Separation: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[17]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.[17]

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the O-DSMT concentration to generate a sigmoidal competition curve.

-

Determine the IC50 value from the curve (the concentration of O-DSMT that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

-

Downstream Signaling: The Consequence of MOR Activation

The binding of O-DSMT to the MOR initiates a cascade of intracellular events characteristic of opioid analgesia. The MOR is a canonical G protein-coupled receptor (GPCR) that couples preferentially to inhibitory G proteins of the Gαi/o family.[19][20][21]

Upon agonist binding by O-DSMT, the receptor undergoes a conformational change that triggers the following signaling cascade:

-

G-Protein Activation: The Gαi/o subunit releases GDP and binds GTP, causing the dissociation of the Gα-GTP subunit from the Gβγ dimer.[20]

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[22]

-

Ion Channel Modulation:

-

The dissociated Gβγ dimer directly activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[22] This makes the neuron less likely to fire an action potential.

-

The Gβγ dimer also inhibits presynaptic N-type voltage-gated calcium channels, reducing Ca2+ influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from nerve terminals.[22]

-

This combination of pre- and post-synaptic inhibition ultimately dampens the transmission of nociceptive signals, resulting in analgesia.

Caption: Downstream signaling cascade following O-DSMT binding to the MOR.

Conclusion

The clinical efficacy of tramadol as an opioid analgesic is not a direct property of the drug itself, but rather a consequence of its biotransformation. The metabolite O-desmethyltramadol is the true effector molecule at the mu-opioid receptor. Its generation via the polymorphic CYP2D6 enzyme, coupled with its high-affinity binding and potent agonist activity at the MOR, are the central pillars of tramadol's opioid-mediated action. This guide has detailed the journey from metabolic activation to receptor-level signal transduction, highlighting the critical molecular interactions that define the therapeutic profile of tramadol. For drug development professionals and researchers, a thorough understanding of O-DSMT's pharmacology is indispensable for optimizing pain management strategies, predicting patient response, and ensuring the safe and effective use of this widely prescribed analgesic.

References

-

Tramadol - Wikipedia. [Link]

-

Effect of the CYP2D6*10 C188T polymorphism on postoperative tramadol analgesia in a Chinese population - PubMed. [Link]

-

Impact of CYP2D6 genotype on postoperative tramadol analgesia - PubMed. [Link]

-

What enzymes metabolize tramadol (ultram)? - Dr.Oracle. [Link]

-

Tramadol Pharmacokinetics - ClinPGx. [Link]

-

An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study - MDPI. [Link]

-

The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives - MDPI. [Link]

-

Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf. [Link]

-

Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PubMed Central. [Link]

-

Modeling of the in vivo antinociceptive interaction between an opioid agonist, (+)-O-desmethyltramadol, and a monoamine reuptake inhibitor, (-) - PubMed. [Link]

-

μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PubMed Central. [Link]

-

Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management - Frontiers. [Link]

-

O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non-μ-Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells - MDPI. [Link]

-

Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - Frontiers. [Link]

-

Desmetramadol - Wikipedia. [Link]

-

O desmethyltramadol – Knowledge and References - Taylor & Francis. [Link]

-

Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics - PubMed. [Link]

-

Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor - PNAS. [Link]

-

Impact of CYP2D6 Genetic Polymorphism on Tramadol Pharmacokinetics and Pharmacodynamics - ResearchGate. [Link]

-

Opioid Receptors: Overview - JoVE. [Link]

-

Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor | Request PDF - ResearchGate. [Link]

-

Desmetramadol - Internet in a Box - HOME. [Link]

-

Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC - PubMed Central. [Link]

-

µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - ResearchGate. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed. [Link]

-

µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

-

Effect of apatinib on the pharmacokinetics of tramadol and O-desmethyltramadol in rats. [Link]

-

Synthesis of Tramadol and Analogous. [Link]

-

Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non-μ-Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells | MDPI [mdpi.com]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives [mdpi.com]

- 5. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. droracle.ai [droracle.ai]

- 9. Effect of the CYP2D6*10 C188T polymorphism on postoperative tramadol analgesia in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of CYP2D6 genotype on postoperative tramadol analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study [mdpi.com]

- 14. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 15. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 21. pnas.org [pnas.org]

- 22. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Noradrenergic Pharmacology of Tramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol hydrochloride is a widely prescribed centrally acting analgesic with a unique dual mechanism of action that distinguishes it from traditional opioid analgesics. Beyond its modest affinity for the μ-opioid receptor, tramadol's therapeutic efficacy is significantly attributed to its modulation of monoaminergic systems, specifically the inhibition of serotonin and norepinephrine reuptake.[1][2][3] This guide provides an in-depth technical examination of tramadol's effects on the noradrenergic system. We will explore the stereoselective interactions with the norepinephrine transporter (NET), detail the downstream consequences on synaptic norepinephrine concentrations, and elucidate how this activity engages descending pain inhibitory pathways. Furthermore, this document furnishes field-proven experimental protocols for characterizing these noradrenergic effects, including in vitro transporter binding and uptake assays and in vivo microdialysis. This comprehensive analysis is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the noradrenergic pharmacology of tramadol and related compounds.

Part 1: Foundational Concepts: Tramadol and the Noradrenergic Pain Pathway

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess distinct and synergistic pharmacological profiles.[4] While the (+)-enantiomer is a more potent serotonin reuptake inhibitor, the (-)-enantiomer is primarily responsible for the inhibition of norepinephrine reuptake.[4][5] This inhibition increases the concentration of norepinephrine (NE) in the synaptic cleft, enhancing the activity of the descending noradrenergic pain-modulating pathways.[2]

These pathways originate in brainstem nuclei, such as the locus coeruleus (LC), and project down to the dorsal horn of the spinal cord.[6][7] The release of NE in the spinal cord has a powerful antinociceptive effect, primarily mediated by the activation of α2-adrenergic receptors on presynaptic terminals of nociceptive primary afferents and on postsynaptic dorsal horn neurons.[6][8] This activation inhibits the release of excitatory neurotransmitters and hyperpolarizes the postsynaptic neurons, effectively dampening the transmission of pain signals to higher brain centers.[8][9] Tramadol's ability to amplify this endogenous inhibitory system is a cornerstone of its analgesic effect, complementing its weak opioid activity.[3]

Part 2: Core Mechanism: Stereoselective Inhibition of the Norepinephrine Transporter (NET)

The primary molecular target for tramadol's noradrenergic activity is the norepinephrine transporter (NET), a member of the SLC6A2 gene family.[5] The (-)-enantiomer of tramadol exhibits a higher affinity for NET compared to the (+)-enantiomer.[5] This interaction blocks the reabsorption of NE from the synapse back into the presynaptic neuron, thereby prolonging its availability to bind to postsynaptic and presynaptic adrenergic receptors.[2]

The principal active metabolite of tramadol, O-desmethyltramadol (M1), is formed via metabolism by the cytochrome P450 enzyme CYP2D6.[2] While M1 has a significantly higher affinity for the μ-opioid receptor than the parent compound, both tramadol enantiomers are the key players in monoamine reuptake inhibition.[2][5] The synergistic action of the two enantiomers—opioid receptor activation primarily by the M1 metabolite and monoamine reuptake inhibition by the parent drug—underpins tramadol's overall analgesic profile.[4]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity and inhibitory potency of tramadol and its enantiomers for the human norepinephrine transporter (hNET) have been quantified in various in vitro studies. These values are crucial for understanding the drug's pharmacological profile.

| Compound | Parameter | Value (μmol/L) | Source |

| Racemic (±)-Tramadol | Ki for hNET | 14.6 | [5] |

| (-)-Tramadol | Ki for NE Uptake | 1.08 | [5] |

| (+)-Tramadol | Ki for Serotonin Uptake | 0.87 | [5] |

| Racemic (±)-Tramadol | Ki for hNET | 0.79 | [10] |

Table 1: Comparative binding affinities and inhibition constants of tramadol enantiomers.

Visualization of Noradrenergic Synapse Modulation

The following diagram illustrates the mechanism of norepinephrine reuptake at a presynaptic terminal and the inhibitory action of (-)-tramadol.

Caption: Inhibition of Norepinephrine Transporter (NET) by (-)-Tramadol.

Part 3: Experimental Validation of Noradrenergic Activity

To rigorously characterize the noradrenergic effects of tramadol, a combination of in vitro and in vivo experimental approaches is essential. These methods allow for the determination of molecular affinity, functional inhibition, and physiological consequences.

In Vitro Characterization: Neurotransmitter Uptake Assays

A cornerstone for evaluating a compound's effect on NET is the neurotransmitter uptake assay, which measures the functional inhibition of norepinephrine transport into cells or synaptosomes. Modern assays often use fluorescent substrates, offering a high-throughput, non-radioactive alternative to traditional radiolabeled methods.[11][12][13]

Experimental Protocol: Fluorescence-Based NET Uptake Inhibition Assay

This protocol describes a method for determining the IC₅₀ value of tramadol for the human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293-hNET).

I. Rationale & Self-Validation: The causality of this protocol rests on the principle that functional transporters will uptake a fluorescent substrate, leading to an increase in intracellular fluorescence.[12] An inhibitor like tramadol will block this uptake, resulting in a dose-dependent reduction in the fluorescent signal. The inclusion of a known potent NET inhibitor (e.g., desipramine) as a positive control validates the assay's responsiveness and provides a benchmark for relative potency.[14] Vehicle controls establish the baseline transporter activity.

II. Step-by-Step Methodology:

-

Cell Preparation:

-

Compound Preparation:

-

Prepare a stock solution of tramadol hydrochloride in an appropriate vehicle (e.g., assay buffer).

-

Perform a serial dilution to create a range of concentrations (e.g., 10-point curve) to determine the IC₅₀.

-

Prepare solutions for vehicle control (buffer only) and positive control (e.g., 30 µM desipramine).[14]

-

-

Assay Procedure:

-

Aspirate the culture medium from the cell plates.

-

Wash the cell monolayer gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[11]

-

Add the diluted test compounds (tramadol), positive control, and vehicle control to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the transporter.[12][15]

-

Initiate the uptake by adding the fluorescent substrate solution (provided in commercial kits like those from Molecular Devices) to all wells.[11]

-

-

Measurement & Quantification:

-

Immediately place the plate in a bottom-read fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 10-30 minutes at 37°C.[12] Alternatively, an endpoint reading can be taken after a fixed incubation period.

-

The data (fluorescence units) are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.

-

Workflow Visualization

Caption: Workflow for a fluorescence-based NET uptake assay.

In Vivo Evidence: Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain or spinal cord regions of freely moving animals.[16][17] This method provides direct evidence of a drug's ability to alter neurotransmitter levels at the site of action. Studies using microdialysis have demonstrated that analgesic doses of tramadol significantly increase extracellular levels of norepinephrine in various CNS regions, including the ventral hippocampus and spinal cord.[18][19]

Conceptual Protocol: Spinal Microdialysis in Rats

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the dorsal horn of the spinal cord in an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion & Baseline: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. After a stabilization period, baseline dialysate samples are collected.

-

Drug Administration: Tramadol (or vehicle) is administered systemically (e.g., intraperitoneally).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.[20]

-

Analysis: The concentration of norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS/MS).[19]

-

Data Interpretation: The post-drug norepinephrine levels are expressed as a percentage of the pre-drug baseline levels, demonstrating the time-course and magnitude of the drug's effect on neurotransmitter availability.

Part 4: Functional Consequences and Receptor Interactions

The tramadol-induced increase in synaptic norepinephrine is the critical link to its non-opioid analgesic effect. This elevated norepinephrine acts on adrenergic receptors within the descending pain modulatory pathways to inhibit nociceptive signaling.

α2-Adrenergic Receptor-Mediated Analgesia: The analgesic effect of spinal norepinephrine is predominantly mediated by α2-adrenergic receptors.[6][8] Studies have shown that the antinociceptive effects of tramadol can be partially blocked by α2-adrenergic receptor antagonists like yohimbine, confirming the involvement of this system.[21] Furthermore, tramadol's effects synergize with α2-adrenoceptor agonists, further supporting a shared mechanism of action.[22][23] Interestingly, repeated administration of tramadol has been shown to cause a downregulation of α2-adrenergic receptors in the rat brain, a neuroadaptive change that may be relevant to its long-term efficacy and potential antidepressant-like effects.[24][25]

Descending Noradrenergic Pain Pathway

Caption: Simplified descending noradrenergic pain control pathway.

Noradrenergic-Mediated Side Effects: The widespread increase in noradrenergic tone is also responsible for some of tramadol's side effects. These can include CNS stimulation, anxiety, and cardiovascular effects such as increased heart rate and blood pressure.[5] The risk of seizures, a known adverse effect of tramadol, may also be partly attributed to its effects on monoaminergic systems.[5]

Part 5: Conclusion and Future Directions

Tramadol hydrochloride's efficacy as an analgesic is inextricably linked to its impact on the noradrenergic system. The inhibition of norepinephrine reuptake by the (-)-tramadol enantiomer enhances descending inhibitory pain control, providing a crucial non-opioid component to its mechanism of action.[4] This technical guide has detailed the molecular interactions, physiological consequences, and key experimental methodologies used to investigate this pharmacology.

For drug development professionals, understanding this dual mechanism is paramount. Future research could focus on developing compounds with optimized ratios of opioid and noradrenergic activity to maximize analgesic synergy while minimizing side effects. The protocols and conceptual frameworks presented here provide a robust foundation for the preclinical evaluation of such next-generation analgesics that target the complex interplay between the opioid and noradrenergic systems.

References

-

Tramadol - Wikipedia. [Link]

-

PharmGKB summary: tramadol pathway - PMC - PubMed Central. [Link]

-

Descending noradrenergic influences on pain - PubMed - NIH. [Link]

-

Noradrenergic pain modulation - PubMed. [Link]

-

Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC - PubMed Central. [Link]

-

What is the mechanism of Tramadol Hydrochloride? - Patsnap Synapse. [Link]

-

Full article: The interface between inhibition of descending noradrenergic pain control pathways and negative affects in post-traumatic pain patients - Taylor & Francis Online. [Link]

-

What is the mechanism of action of tramadol? - Dr.Oracle. [Link]

-

Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management - MDPI. [Link]

-

Descending pain modulation and chronification of pain - PMC - PubMed Central - NIH. [Link]

-

Clinical pharmacology of tramadol - PubMed. [Link]

-

What is the main mechanism of tramadol? | Request PDF - ResearchGate. [Link]

-

Synergism of the analgesic activities of tramadol with α2 adrenoreceptor agonist xylazine in mice - CABI Digital Library. [Link]

-

Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats | Semantic Scholar. [Link]

-

Effects of tramadol on alpha2-adrenergic receptors in the rat brain - PubMed. [Link]

-

Mu opioid receptor-dependent and independent components in effects of tramadol - PubMed. [Link]

-

Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. [Link]

-

Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats | Request PDF - ResearchGate. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

-

Effects of tramadol on α2-adrenergic receptors in the rat brain - ResearchGate. [Link]

-

The effects of tramadol on norepinephrine and MHPG releasing in locus coeruleus in formalin test in rats: A brain stereotaxic study - ResearchGate. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. [Link]

-

Antidepressant-like effect of tramadol in the unpredictable chronic mild stress procedure: possible involvement of the noradrenergic system - PubMed. [Link]

-

Tapentadol increases levels of noradrenaline in the rat spinal cord as measured by in vivo microdialysis - BioKB. [Link]

-

Analgesic - Wikipedia. [Link]

-

Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed. [Link]

-

Analgesic synergy between opioid and α2-adrenoceptors - PMC - PubMed Central. [Link]

-

Microdialysis studies on analgesia: Understanding pain treatment mechanisms. | Allied Academies. [Link]

-

ULTRAM C IV (tramadol hydrochloride) Tablets WARNING: ADDICTION, ABUSE, AND MISUSE; LIFE-THREATENING RESPIRATORY DEPRESSION; A. [Link]

-

Tramadol, but not its major metabolite (mono-O-demethyl tramadol) depresses compound action potentials in frog sciatic nerves. [Link]

-

Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed. [Link]

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats | Semantic Scholar [semanticscholar.org]

- 17. alliedacademies.org [alliedacademies.org]

- 18. researchgate.net [researchgate.net]

- 19. BioKB - Publication [biokb.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. Mu opioid receptor-dependent and independent components in effects of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Analgesic synergy between opioid and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of tramadol on alpha2-adrenergic receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Whitepaper: The Synthesis and Discovery of Tramadol by Grünenthal GmbH

A Technical Guide on the Genesis of an Atypical Analgesic

Abstract

Tramadol represents a significant milestone in analgesic drug development, departing from the classical opioid framework to establish a new class of centrally acting pain relievers. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of tramadol by Grünenthal GmbH. We will dissect the historical context that drove its invention, the innovative dual-mechanism pharmacology that defines its action, and the specific chemical strategies employed in its industrial synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative from the initial conceptualization in the 1960s to its establishment as a globally prescribed medication. We will examine the stereochemical nuances that are critical to its efficacy and provide detailed protocols and mechanistic diagrams to create a comprehensive resource on this pivotal pharmaceutical compound.

Part 1: The Discovery of Tramadol - A Deliberate Search for a Safer Analgesic

The Post-War Pharmaceutical Landscape and the Quest for a Better Painkiller

Founded in 1946, the German pharmaceutical company Grünenthal GmbH initially made its mark by being the first to introduce penicillin to the German market post-World War II.[1][2][3] This early success established the company's research-driven ethos. In the mid-20th century, the gold standard for severe pain management was morphine and its derivatives. While highly effective, these classical opioids carried a significant burden of adverse effects, most notably respiratory depression, constipation, and a high potential for tolerance and addiction. The scientific imperative was clear: to develop a potent analgesic that could dissociate the desired pain relief from these dangerous and limiting side effects.

The Breakthrough Synthesis and a Delayed Understanding

In 1962, a team of scientists at Grünenthal, led by Dr. Kurt Flick, first synthesized the molecule that would become tramadol.[4][5][6] The initial preparation was reported in a 1965 British patent.[7] The molecular design was a synthetic 4-phenyl-piperidine analogue of codeine, intentionally engineered to be a simpler structure while retaining key features thought to be responsible for analgesia.[7][8]

Despite its synthesis, the compound's journey to market was not immediate. It was patented in 1972 and finally launched in West Germany in 1977 under the brand name Tramal®.[2][7][9][10] This extended development period was partly due to the challenge of elucidating its unique mechanism of action, which differed substantially from all known opioids at the time.

Unraveling a Novel Dual Mechanism of Action

Initial pharmacological studies revealed that tramadol had a low affinity for opioid receptors, particularly the µ-opioid receptor (MOR), which was thousands of times lower than that of morphine.[8] This weak opioid activity alone could not account for its potent analgesic effects. Crucially, its pain-relieving action was only partially reversed by the opioid antagonist naloxone, strongly suggesting a non-opioid component was at play.[8]

The discovery of this second mechanism was a landmark moment: tramadol was found to inhibit the reuptake of two key neurotransmitters in the central nervous system—norepinephrine (noradrenaline) and serotonin.[4][9][11] This monoaminergic activity, similar to that of some antidepressant medications, contributes significantly to pain modulation by blocking nociceptive impulses at the spinal level.[8] This combination of weak opioid agonism and monoamine reuptake inhibition established tramadol as the first "atypical opioid".[4][5][11]

The clinical brilliance of tramadol lies in the synergy of its racemic mixture.[9][12] The drug is administered as a 1:1 mixture of its two enantiomers, which have complementary pharmacological profiles:

-

(+)-Tramadol: This enantiomer and its primary metabolite have a higher affinity for the µ-opioid receptor. It is also a potent inhibitor of serotonin reuptake.[8][9]

-

(-)-Tramadol: This enantiomer is primarily responsible for inhibiting the reuptake of norepinephrine.[8][9]

This synergistic relationship, where both enantiomers contribute to the overall analgesic effect through different pathways, results in a more potent effect than either enantiomer administered alone.[8][13]

-

Caption: Synergistic dual mechanism of Tramadol enantiomers. */

The Critical Role of Metabolism

Further complexity and therapeutic efficacy are added by tramadol's metabolism in the liver. The cytochrome P450 enzyme CYP2D6 O-demethylates tramadol to its primary active metabolite, O-desmethyltramadol (M1).[8][9] This M1 metabolite is a significantly more potent µ-opioid agonist than the parent drug, with a binding affinity up to 700 times higher.[9] Therefore, a substantial portion of tramadol's opioid-mediated analgesia is dependent on its metabolic conversion to M1.[9] This metabolic pathway also introduces patient variability, as individuals with reduced CYP2D6 activity ("poor metabolizers") may experience a diminished analgesic effect.[9]

Part 2: The Chemical Synthesis of Tramadol

The industrial synthesis of tramadol developed by Grünenthal is an efficient and robust process centered around two classic organic reactions: the Mannich reaction and the Grignard reaction.[6][13] This approach allows for the construction of the core cyclohexanol structure with the required functional groups in a straightforward manner.

Overall Synthetic Strategy

The synthesis begins with readily available starting materials. The key steps involve creating a Mannich base from cyclohexanone, which introduces the dimethylaminomethyl side chain, followed by a Grignard reaction with an aryl magnesium halide to install the 3-methoxyphenyl group and create the tertiary alcohol.

-

Caption: High-level workflow for the synthesis of Tramadol HCl. */

Detailed Experimental Protocol

The following protocol is a representation of the chemical synthesis as described in the foundational patents and literature.[6][13][14]

Step 1: Synthesis of the Mannich Base (2-dimethylaminomethyl-cyclohexanone)

-

Principle: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. Here, cyclohexanone acts as the active hydrogen compound, paraformaldehyde provides the carbonyl group, and dimethylamine (from its hydrochloride salt) is the amine.

-

Procedure:

-

To a reaction vessel, add cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde. Acetic acid or an alcohol is often used as a solvent.[14]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude Mannich base as an oil. This product is often purified by vacuum distillation.

-

Step 2: Formation of the Grignard Reagent (3-methoxyphenylmagnesium bromide)

-

Principle: This reaction forms a highly nucleophilic organometallic compound. The carbon-magnesium bond is highly polarized, making the aryl carbon strongly basic and nucleophilic. Strict anhydrous (water-free) conditions are critical to prevent quenching of the Grignard reagent.

-

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.[15] A crystal of iodine may be added to activate the magnesium surface.

-

Slowly add a solution of 3-bromoanisole in the anhydrous solvent via the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

-

Step 3: Grignard Reaction and Formation of Tramadol Base

-

Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the Mannich base. A subsequent acidic workup protonates the resulting alkoxide to form the tertiary alcohol. This step creates the two stereogenic centers of tramadol.

-

Procedure:

-

Cool the prepared Grignard reagent in an ice bath.

-

Slowly add a solution of the Mannich base (from Step 1) in anhydrous THF or ether to the stirred Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. This yields a viscous oil containing a mixture of the four stereoisomers of tramadol base.

-

Step 4: Isolation and Purification of (±)-cis-Tramadol Hydrochloride

-

Principle: The Grignard reaction produces a mixture of diastereomers. The desired product is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers. This pair of enantiomers can be separated from the other diastereomeric pair ((1R,2S) and (1S,2R)) through selective crystallization of their hydrochloride salts.

-

Procedure:

-

Dissolve the crude oily product from Step 3 in a suitable solvent like isopropanol or moist dioxane.[13]

-

Add a solution of hydrochloric acid (e.g., gaseous HCl or a solution in isopropanol) to precipitate the hydrochloride salts.

-

The desired (±)-cis-tramadol hydrochloride is typically less soluble and will preferentially crystallize. The mixture is often refluxed and cooled to improve the purity of the precipitate.[13]

-

Filter the solid product, wash with a cold solvent, and dry under vacuum to yield pure (±)-cis-tramadol hydrochloride.

-

Part 3: Pharmacological Data and Clinical Significance

Receptor Binding Profile

The unique pharmacology of tramadol is best illustrated by the binding affinities of its enantiomers and its primary metabolite for their respective targets.

| Compound | µ-Opioid Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |

| (+)-Tramadol | ~2100 | ~450 | ~1800 |

| (-)-Tramadol | ~40000 | ~4200 | ~350 |

| (+)-M1 Metabolite | ~3 | High | High |

| (Note: Ki values are approximate and can vary between studies. Lower Ki values indicate higher binding affinity.) |

Clinical Impact and Legacy

The discovery of tramadol by Grünenthal was a pivotal event in pain management.[4][11] It provided clinicians with a strong analgesic for moderate to severe pain that had a demonstrably lower risk of classic opioid-related side effects, such as respiratory depression and dependence, compared to drugs like morphine or oxycodone.[4][5][11]

Its dual mechanism offers efficacy across different pain modalities, including neuropathic pain, where the monoaminergic component is particularly beneficial.[12] The development of tramadol validated the concept that targeting multiple pain pathways simultaneously could lead to a more favorable balance of efficacy and safety. This principle continues to influence the design of novel analgesics today.[11]

References

-

Tramadol - Wikipedia . Wikipedia. [Link]

-

30 years of making Tramadol in Mitlödi . Grünenthal. (2023-08-15). [Link]

-

Discovery and development of tramadol for the treatment of pain . PubMed. (2017). [Link]

-

Grünenthal - Grokipedia . Grokipedia. [Link]

-

Tramadol: basic pharmacology and emerging concepts . ClinPGx. [Link]

-

Full article: Discovery and development of tramadol for the treatment of pain . Taylor & Francis Online. (2017-09-17). [Link]

-

Tramadol . American Chemical Society. (2014-12-16). [Link]

-

Grünenthal pushed its latest opioid as a safer option. People around the world got hooked . The Examination. (2025-03-20). [Link]

-

Understanding What in Tramadol: Uncovering the Essentials of this Powerful Medication . Berkeley Learning Hub. (2025-06-05). [Link]

-

History | About us | Grünenthal Ltd . Grünenthal Ltd. [Link]

-

Discovery and development of tramadol for the treatment of pain . Semantic Scholar. [Link]

-

History | About us | Grünenthal . Grünenthal. [Link]

-

Discovery and development of tramadol for the treatment of pain . ResearchGate. (2017-09-17). [Link]

-

TRAMADOL . New Drug Approvals. (2015-10-29). [Link]

-

Grünenthal - Wikipedia . Wikipedia. [Link]

- CN101265201B - A kind of synthetic method of tramadol hydrochloride.

-

Scheme 1. Synthesis of tramadol hydrochloride . ResearchGate. [Link]

-

(PDF) Synthesis of Tramadol and Analogous . ResearchGate. [Link]

-

[Pharmacology of tramadol] . PubMed. (1997). [Link]

-

Synthesis of Tramadol and Analogous . SciELO México. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. grunenthal.com [grunenthal.com]

- 3. Grünenthal - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tramadol - Wikipedia [en.wikipedia.org]

- 10. grunenthal.com [grunenthal.com]

- 11. Discovery and development of tramadol for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. scielo.org.mx [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

The Stereoselective Interaction of Tramadol Enantiomers with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol, a centrally acting analgesic, presents a unique pharmacological profile attributable to its stereoisomeric nature and complex mechanism of action. Marketed as a racemic mixture of (+)-tramadol and (-)-tramadol, its analgesic efficacy is a result of a synergistic interplay between a weak opioid agonism and the inhibition of serotonin and norepinephrine reuptake. This technical guide provides an in-depth exploration of the binding affinities of tramadol's enantiomers and its primary active metabolite, O-desmethyltramadol (M1), to the mu (µ), delta (δ), and kappa (κ) opioid receptors. We will dissect the stereoselective contributions to its opioid receptor interactions, detail the experimental methodologies used to determine these binding affinities, and contextualize these findings within the broader landscape of its dual mechanism of action.

Introduction: The Clinical Significance of Tramadol's Stereochemistry

Tramadol occupies a distinct position in the analgesic ladder, offering a therapeutic option for moderate to moderately severe pain with a perceived lower risk of classical opioid-related side effects, such as respiratory depression and dependence, compared to traditional opioids like morphine.[1][2] This nuanced clinical profile is not born from a single mechanism but rather from the complementary pharmacological actions of its two enantiomers.[3][4]